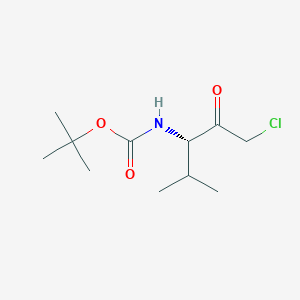

Boc-Val-chloromethylketone

Beschreibung

Significance of Peptidyl Chloromethylketones as Bioactive Molecules in Research

Peptidyl chloromethylketones are a class of substrate-mimicking, mechanism-based inhibitors that are highly significant in biochemical and pharmacological research. embopress.org Their bioactivity stems from their ability to irreversibly inhibit specific proteases, which are enzymes that break down proteins and peptides. This inhibitory action is made possible by the unique structure of peptidyl chloromethylketones, which combines a peptide sequence that provides specificity for a particular enzyme with a reactive chloromethylketone group. researchgate.net

The peptide portion of the molecule is designed to mimic the natural substrate of a target protease, allowing the inhibitor to bind to the enzyme's active site. researchgate.net Once bound, the chloromethylketone group chemically reacts with a key amino acid residue in the active site, typically a histidine or cysteine, forming a stable covalent bond. medcraveonline.comwikipedia.org This irreversible binding permanently deactivates the enzyme, making peptidyl chloromethylketones potent and effective inhibitors. cellsystems.eu

The ability to design peptidyl chloromethylketones with different peptide sequences allows researchers to create highly selective inhibitors for a wide range of proteases. This specificity is crucial for studying the function of individual enzymes within complex biological systems. mdpi.com These compounds have been instrumental in elucidating the roles of various proteases in physiological and pathological processes. mdpi.comnih.gov For instance, they have been used to study enzymes involved in blood coagulation, such as thrombin and factor Xa, and have been developed as probes to investigate the activity of proteases in diseases like cancer and viral infections. cellsystems.eutandfonline.com

Furthermore, the modification of peptidyl chloromethylketones with reporter groups, such as fluorescent tags or biotin (B1667282), has expanded their utility as research tools. cellsystems.eu These modified inhibitors enable the visualization and tracking of active enzymes within cells and tissues, providing valuable insights into their localization and function. cellsystems.eu

Overview of Boc-Val-chloromethylketone's Role as a Foundational Research Tool

This compound serves as a foundational research tool in chemical biology and medicinal chemistry due to its versatile and well-defined chemical properties. Current time information in Bangalore, IN. Its structure, featuring a single amino acid (valine) and a reactive chloromethylketone, makes it a relatively simple yet effective building block for creating more complex molecules. Current time information in Bangalore, IN.acs.org

One of its primary roles is as a starting material in the synthesis of more elaborate peptide-based inhibitors. Current time information in Bangalore, IN. Researchers can use this compound as a scaffold, adding more amino acids to the N-terminus to create longer peptidyl chloromethylketones with increased specificity for a particular target enzyme. mdpi.com The Boc protecting group on the valine residue is crucial for this process, as it prevents unwanted reactions at the N-terminus during the synthesis of the peptide chain. dcu.ie

In addition to its use in building larger inhibitors, this compound is employed in studies aimed at understanding the basic principles of enzyme inhibition. For example, it can be used to investigate the importance of the P1 position (the amino acid residue that fits into the primary specificity pocket of the protease) in enzyme-inhibitor interactions. researchgate.net By comparing the inhibitory activity of this compound with other peptidyl chloromethylketones containing different amino acids at the P1 position, researchers can map the substrate specificity of a given protease.

The compound is also utilized in the development of activity-based probes for detecting and characterizing protease activity. researchgate.net The chloromethylketone group can be modified to include a reporter tag, and the valine residue provides a degree of selectivity for proteases that prefer hydrophobic amino acids at the P1 position.

Historical Context of Chloromethylketone Inhibitor Development in Enzymology

The development of chloromethylketone inhibitors dates back to the early 1960s with the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-L-lysine chloromethyl ketone (TLCK). medcraveonline.com These were among the first active site-directed inhibitors designed for specific serine proteases. medcraveonline.com TPCK was developed as a specific inhibitor for chymotrypsin, a protease that cleaves peptide bonds after bulky hydrophobic amino acids like phenylalanine, while TLCK was designed to target trypsin, which cleaves after positively charged residues like lysine (B10760008) and arginine. researchgate.netmedcraveonline.com

These early inhibitors were instrumental in the field of enzymology. They provided a powerful tool for affinity labeling, a technique used to identify and characterize the amino acid residues in an enzyme's active site. wikipedia.org Initially, it was believed that chloromethylketones specifically alkylated a histidine residue in the catalytic triad (B1167595) of serine proteases. researchgate.net However, later crystallographic and biochemical studies revealed a more complex mechanism involving the formation of a transient tetrahedral adduct with both the active site histidine and serine residues. researchgate.net This finding was significant as it demonstrated that these inhibitors act as transition-state analogs, mimicking an intermediate state in the enzymatic reaction. researchgate.netresearchgate.net

The success of TPCK and TLCK spurred the development of a wide array of peptidyl chloromethylketones with varying peptide sequences to achieve greater selectivity and potency for different proteases. acs.orgacs.org The specificity of these inhibitors was found to be largely determined by the peptidyl portion of the molecule. researchgate.net This led to the synthesis of inhibitors for other proteases, such as elastase, by incorporating peptide sequences recognized by those enzymes. acs.org The development of these more complex inhibitors was crucial for studying the roles of specific proteases in complex biological processes and for the design of potential therapeutic agents. tandfonline.comacs.org Over time, other reactive groups, such as fluoromethylketones, were also explored to modulate the reactivity and selectivity of these inhibitors. nih.govmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFUDZWXVYJEF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552488 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103542-47-8 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Boc Val Chloromethylketone

Established Synthetic Routes for α-Aminoalkyl-α'-Chloromethylketones

The synthesis of α-aminoalkyl-α'-chloromethylketones, including Boc-Val-chloromethylketone, can be achieved through several established methods. These routes offer different advantages and are chosen based on scale, safety considerations, and desired purity.

Claisen Condensation Approaches with N-Boc-Protected Amino Acid Esters

A notable method for preparing α-aminoalkyl-α'-chloromethylketones involves the Claisen condensation. acs.orgresearchgate.net This carbon-carbon bond-forming reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. wikipedia.orgorgosolver.com In one approach, the lithium dianion of chloroacetic acid is condensed with an N-Boc-protected amino acid ester, such as a methyl ester, to produce the corresponding α-chloroketone in high yield and with high enantiomeric excess. acs.orgresearchgate.net The reaction is typically carried out at low temperatures, such as -78°C, using a strong base like lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (B95107) (THF). acs.org

Another variation of the Claisen condensation for this synthesis involves the reaction of an N-Boc-protected amino acid ester with an excess of tert-butyl acetate (B1210297) and LDA. acs.org This initially forms a β-ketoester, which can then be halogenated at the α-position using a reagent like sulfuryl chloride (SO2Cl2) to yield the desired chloro-β-ketoester. acs.org However, subsequent acid hydrolysis and decarboxylation to obtain the final chloromethylketone can sometimes result in low yields. acs.org Mixed Claisen condensations, where one ester partner lacks α-hydrogens, are also effective and can be used to synthesize β-diketones by reacting an ester with a ketone. openstax.org

Diazomethane-Mediated Synthesis and Associated Methodological Considerations

The most frequently reported method for the laboratory-scale synthesis of α-aminoalkyl-α'-halomethylketones utilizes diazomethane (B1218177). acs.org This process generally involves the conversion of an N-protected amino acid, such as Boc-Val-OH, into an activated form, like a mixed anhydride (B1165640) with isobutyl chloroformate. acs.orgprepchem.com This activated intermediate is then treated with an excess of diazomethane to form a diazoketone. Subsequent treatment of the diazoketone with anhydrous hydrogen chloride (HCl) or aqueous hydrobromic acid (HBr) affords the corresponding halomethylketone in good to excellent yields. acs.org A key advantage of this method is that it often proceeds with no loss of optical purity of the starting amino acid. acs.org

However, the use of diazomethane on a larger, industrial scale is less favorable due to significant safety concerns. Diazomethane is a highly toxic and explosive gas, making its handling and transfer challenging. acs.org Despite these risks, its use in manufacturing is possible with appropriate safety measures. acs.org For instance, the synthesis of this compound has been described by treating Boc-Val-OH with N-methylmorpholine and isobutyl chloroformate, followed by reaction with diazomethane and subsequent treatment with ethanolic HCl. prepchem.com

Utilization of Sulfoxonium Ylide Intermediates for Chloromethylketone Formation

A safer alternative to the diazomethane and halomethyllithium reagent methods involves the use of sulfoxonium ylide intermediates. acs.org This method is particularly attractive for larger-scale preparations. The process begins with the in situ preparation of a sulfur ylide, such as dimethylsulfoxonium methylide, from a sulfoxonium salt like trimethylsulfoxonium (B8643921) chloride and a base like potassium tert-butoxide. acs.orggoogle.com This ylide then reacts with an N-protected amino acid ester to form a β-ketosulfur ylide in good to excellent yields. acs.org

Stereochemical Control and Maintenance of Chiral Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in this compound during synthesis is paramount, as the biological activity of the final molecule is often highly dependent on its stereochemistry. Several synthetic methods have been developed to ensure high chiral purity.

The diazomethane-mediated synthesis is widely reported to proceed with no loss of optical purity. acs.org Similarly, the Claisen condensation of the lithium dianion of chloroacetic acid with N-Boc-protected amino acid esters provides the corresponding α-chloroketones in high enantiomeric excess. researchgate.net Another method that preserves stereochemistry involves the chloromethylation of N-imine-protected amino acid esters, which, after acid hydrolysis, yields the α-aminoalkyl-α'-chloromethylketone hydrochloride salt without racemization. researchgate.net

In the sulfoxonium ylide approach, little to no racemization is generally observed, although some exceptions have been noted. acs.org For instance, complete racemization occurred in one case when using a methyl ester, but this could be circumvented by using a 4-nitrophenyl ester instead. acs.org The use of N-protected 3-oxazolidin-5-ones reacted with in situ-generated chloromethyllithium also proceeds without racemization to afford intermediates that can be hydrolyzed to the desired chloromethylketone. acs.org Careful selection of protecting groups and reaction conditions is crucial to prevent side reactions like the formation of azalactones, which can lead to racemization. towson.edu

Table 1: Comparison of Synthetic Methods for this compound Regarding Stereochemical Outcome

| Synthetic Method | Key Reagents | Reported Stereochemical Outcome | Reference(s) |

| Claisen Condensation | N-Boc-Valine ester, LDA, Chloroacetic acid dianion | High enantiomeric excess | acs.org, researchgate.net |

| Diazomethane-Mediated Synthesis | Boc-Valine, Isobutyl chloroformate, Diazomethane, HCl | No loss of optical purity | acs.org, prepchem.com |

| Sulfoxonium Ylide Intermediate | N-Boc-Valine ester, Dimethylsulfoxonium methylide, HCl source | Generally no racemization, some exceptions | acs.org |

| Imine-Protected Amino Acid Ester | N-imine-protected valine ester, n-BuLi, Bromochloromethane | No racemization | acs.org, researchgate.net |

Derivatization Strategies for Enhanced Functionality and Research Applications

This compound serves as a versatile scaffold for further chemical modification, enabling the development of compounds with enhanced potency, selectivity, and utility in various research applications.

Peptide Elongation and Analog Design for Targeted Enzyme Inhibition

A primary application of this compound is in the synthesis of peptide-based enzyme inhibitors. The chloromethylketone moiety acts as an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue, such as a cysteine or serine, in the active site of an enzyme. nih.gov The Boc-protecting group on the valine residue can be removed to expose the free amine, which then serves as a point for peptide chain elongation. prepchem.com

Standard peptide coupling techniques, such as those using coupling reagents like HATU, can be employed to sequentially add more amino acids to the N-terminus. google.comnih.gov This allows for the design and synthesis of a wide array of peptide analogs with varying lengths and sequences, tailored to target specific proteases. capes.gov.brtandfonline.com For example, by elongating the peptide chain, researchers can create inhibitors that interact with multiple subsites of the enzyme's active site, leading to increased affinity and selectivity. nih.govmdpi.com This strategy has been instrumental in developing potent inhibitors for various classes of proteases, including serine proteases and cysteine proteases. capes.gov.brtandfonline.com The derivatization can also involve the introduction of non-natural amino acids or other chemical modifications to fine-tune the inhibitor's properties. nih.govirb.hr

Prodrug Formulations and Bioconjugation Techniques Employing this compound Scaffolds

The unique chemical architecture of this compound makes it an attractive scaffold for the design of innovative prodrugs and bioconjugates. chemimpex.com The Boc protecting group offers stability during synthesis, while the electrophilic chloromethylketone moiety provides a reactive handle for covalent modification and conjugation.

Prodrug strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule, such as enhancing solubility, stability, and targeted delivery. science.gov In the context of this compound, the scaffold can be incorporated into a larger peptide sequence, which in turn acts as a prodrug. For instance, a peptide prodrug containing a Val-CMK motif can be designed to be cleaved by specific enzymes at the target site, releasing the active cytotoxic agent. The selection of the peptide sequence is crucial for targeting specific enzymes, such as those overexpressed in tumor microenvironments.

Bioconjugation is the chemical linking of two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. chemimpex.com this compound and its derivatives are utilized in bioconjugation to attach peptides to carrier molecules, such as proteins or polymers, for targeted drug delivery. chemimpex.comjpt.com The chloromethylketone group can react with nucleophilic residues on a carrier protein, such as cysteine, to form a stable covalent bond. This approach is instrumental in developing antibody-drug conjugates (ADCs), where a cytotoxic peptide is linked to an antibody that specifically targets cancer cells.

| Application | General Strategy | Key Features of Boc-Val-CMK Scaffold | Example of Research Finding |

| Prodrug Formulation | Incorporation into a peptide sequence that is selectively cleaved by target enzymes to release an active drug. | The Val residue can be part of a recognition sequence for specific proteases. The CMK moiety provides a site for the attachment of the drug to be released. | Peptide prodrugs containing dipeptide sequences like Val-Cit can be selectively cleaved by enzymes such as cathepsin B, which is often upregulated in tumors. |

| Bioconjugation | Covalent attachment of a peptide containing the Val-CMK motif to a carrier molecule (e.g., antibody, polymer) for targeted delivery. | The chloromethylketone group acts as an electrophile for reaction with nucleophiles on the carrier molecule. The Boc group protects the N-terminus during conjugation. | Peptide-drug conjugates utilizing linkers with specific peptide sequences can be designed for targeted release at the tumor site. For example, a tripeptide sequence can be cleaved by the enzyme legumain. |

Solid-Phase Synthesis of Peptides Incorporating Chloromethylketone Moieties

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the preparation of peptides with defined sequences. chemscene.com The incorporation of a chloromethylketone moiety at the C-terminus of a peptide presents unique challenges and requires specialized synthetic strategies. The Boc protection strategy is well-suited for SPPS of peptide chloromethylketones. chempep.com

The synthesis typically begins with the attachment of the first Boc-protected amino acid to a solid support, such as a Merrifield or PAM resin. chempep.combachem.com The peptide chain is then elongated in a stepwise manner by coupling subsequent Boc-protected amino acids. The introduction of the chloromethylketone functionality is often the final step before cleavage from the resin.

One common method involves the reaction of a peptidyl diazomethyl ketone with hydrochloric acid. thermofisher.com However, this method can present challenges, including the potential for side reactions. A safer alternative that avoids the use of diazomethane involves the reaction of a methyl ester with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride. chemrxiv.org

The choice of resin is critical for the successful synthesis of peptide chloromethylketones. Acid-labile resins are commonly employed in Boc-based SPPS. chempep.com The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com

| Synthetic Step | Description | Reagents and Conditions | Key Considerations |

| Resin Attachment | The first Boc-protected amino acid is esterified to a chloromethylated polystyrene resin (Merrifield resin) or a PAM resin. | Boc-amino acid cesium salt, DMF | The stability of the ester linkage to the resin is crucial to prevent premature cleavage during synthesis. chempep.com |

| Peptide Elongation | Stepwise addition of Boc-protected amino acids using coupling reagents. | Boc-amino acids, DIC/HOBt or HATU, DIEA, DCM/DMF | Complete coupling at each step is essential to avoid deletion sequences. |

| Boc Deprotection | Removal of the temporary Boc protecting group from the N-terminus. | 50% TFA in DCM | The benzyl (B1604629) ester linkage to the resin can be partially cleaved by TFA, leading to peptide loss. chempep.com |

| CMK Formation | Conversion of the C-terminal carboxylic acid to a chloromethylketone. | 1. Isobutyl chloroformate, NMM; 2. Diazomethane; 3. HCl | The use of diazomethane is hazardous. Alternative, safer methods are being developed. thermofisher.comchemrxiv.org |

| Cleavage from Resin | Release of the final peptide chloromethylketone from the solid support. | HF or TFMSA, scavengers (e.g., anisole) | Harsh acidic conditions are required, which can lead to side reactions if not carefully controlled. chempep.com |

Enzyme Inhibition and Mechanistic Elucidation by Boc Val Chloromethylketone and Its Analogs

Irreversible Covalent Inhibition Mechanisms of Proteases

Peptide chloromethylketones are a class of irreversible inhibitors that form a covalent bond with key catalytic residues within the active site of proteases. This mechanism-based inactivation provides a powerful tool for studying enzyme function and for the development of therapeutic agents. The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease, guiding the inhibitor to the enzyme's active site.

Chloromethylketones are effective irreversible inhibitors of serine proteases, targeting the highly conserved catalytic triad (B1167595), which typically consists of serine, histidine, and aspartate residues. medcraveonline.com The inhibitory mechanism involves a two-step process. Initially, the inhibitor binds to the active site in a substrate-like manner. The catalytic serine residue then attacks the carbonyl group of the chloromethylketone, a reaction facilitated by the histidine residue of the catalytic triad. medcraveonline.com This is followed by the alkylation of the histidine residue by the chloromethyl group, resulting in a stable, covalent cross-link between the serine and histidine residues. nih.govpnas.org This covalent modification inactivates the enzyme by disrupting the catalytic machinery. medcraveonline.com The formation of this covalent adduct effectively mimics the tetrahedral intermediate of the normal catalytic reaction. mdpi.com

The specificity of chloromethylketone inhibitors for particular serine proteases is conferred by the peptide portion of the inhibitor. This peptide sequence is designed to be recognized by the substrate-binding pockets (S-sites) of the target protease, ensuring that the reactive chloromethylketone group is positioned correctly within the active site for the alkylation reaction to occur.

Chloromethylketones also serve as potent irreversible inhibitors of cysteine proteases. medcraveonline.com In contrast to serine proteases, the key catalytic residue in cysteine proteases is a cysteine thiol group, which is part of a catalytic dyad or triad, typically involving a histidine residue. medcraveonline.com The mechanism of inhibition by chloromethylketones involves the alkylation of the active site cysteine residue. medcraveonline.comsigmaaldrich.com

Two primary mechanisms have been proposed for the alkylation of cysteine proteases by chloromethylketones. The first is a direct SN2 displacement of the chlorine atom by the thiolate anion of the catalytic cysteine. medcraveonline.com The second proposed mechanism involves an initial attack of the cysteine thiol on the ketone carbonyl, forming a hemithioketal intermediate. This is followed by an intramolecular cyclization to form a three-membered ring, which then displaces the chloride ion. medcraveonline.com Regardless of the precise mechanism, the end result is the formation of a stable thioether bond between the inhibitor and the active site cysteine, leading to the irreversible inactivation of the enzyme. medcraveonline.comsigmaaldrich.com As with serine proteases, the peptide sequence of the chloromethylketone inhibitor is crucial for its specificity towards a particular cysteine protease. chemimpex.com

Active Site Alkylation of Serine Proteases by Chloromethylketones

Specificity and Selectivity Profiling of Boc-Val-chloromethylketone Derivatives Against Major Protease Families

The specificity and selectivity of chloromethylketone inhibitors are primarily dictated by their peptide sequences, which are designed to mimic the preferred substrates of target proteases. This allows for the development of inhibitors that can selectively target individual proteases or families of proteases.

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-cmk) is a potent, irreversible inhibitor of furin and other proprotein convertases (PCs) such as PC1, PC2, PC4, PACE4, PC5, and PC7. bpsbioscience.comnih.gov These enzymes are serine proteases that play crucial roles in the maturation of a wide variety of proteins by cleaving at specific basic amino acid recognition sites. bpsbioscience.com The RVKR peptide sequence in Dec-RVKR-cmk mimics the consensus cleavage site for furin and related PCs, thereby directing the inhibitor to the active site of these enzymes. nih.gov

The decanoyl group attached to the N-terminus of the peptide enhances its cell permeability, allowing it to inhibit intracellular PCs. nih.gov By irreversibly binding to the catalytic site, Dec-RVKR-cmk blocks the processing of proproteins, which can have significant biological effects, including the inhibition of viral replication for viruses that rely on host cell furin for the processing of their glycoproteins. nih.govcpcscientific.com

| Compound | Target Protease Family | Specific Enzymes Inhibited |

| Decanoyl-Arg-Val-Lys-Arg-chloromethylketone | Proprotein Convertases | Furin, PC1, PC2, PC4, PACE4, PC5, PC7 bpsbioscience.comnih.gov |

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-cmk) is a well-characterized, potent, and specific irreversible inhibitor of elastase, particularly human neutrophil elastase (HNE). scbt.comforlabs.co.uk HNE is a serine protease involved in the degradation of extracellular matrix proteins, including elastin. sigmaaldrich.com The peptide sequence Ala-Ala-Pro-Val is a preferred substrate for HNE, and thus, MeOSuc-AAPV-cmk is effectively targeted to the active site of this enzyme. scbt.comthermofisher.com

Upon binding, the chloromethylketone moiety covalently modifies key catalytic residues, His-57 and Ser-195, in the active site of HNE, leading to its irreversible inactivation. nih.govpnas.org This inhibitor has been instrumental in studying the physiological and pathological roles of HNE. forlabs.co.uk The inhibition constant for N-(methoxysuccinyl)-ala-ala-pro-val-chloromethyl ketone with human neutrophil elastase has been reported to be 0.27 mM. usda.gov

| Compound | Target Protease Family | Specific Enzymes Inhibited | Inhibition Constant (Ki) |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Serine Proteases (Elastase family) | Human Neutrophil Elastase scbt.comforlabs.co.uk | 0.27 mM usda.gov |

Serine Protease Inhibition

Thrombin (e.g., Phe-Pro-Arg-chloromethylketone)

Thrombin, a serine protease, is potently and selectively inhibited by the irreversible inhibitor Phe-Pro-Arg-chloromethylketone (PPACK). cellsystems.eumybiosource.comcaymanchem.comcellsciences.com This synthetic peptide derivative binds with high affinity to the active site of thrombin, leading to its inactivation. caymanchem.com The interaction is stoichiometric, with one molecule of PPACK reacting with one molecule of thrombin. cellsciences.com The high affinity is reflected in a reported inhibition constant (Ki) of 0.24 nM. caymanchem.com The rapid rate of inhibition is highlighted by a second-order rate constant (kobs/[I]) of 10^7 M-1S-1. mybiosource.comcellsciences.com

The mechanism of inhibition involves the alkylation of the active site histidine residue of thrombin by the chloromethylketone group of PPACK. sigmaaldrich.com Crystallographic studies of the D-Phe-Pro-Arg-chloromethylketone-inhibited human α-thrombin complex have provided detailed insights into the geometry of the active site and the interactions between the inhibitor and the enzyme. caymanchem.comnih.gov Beyond thrombin, PPACK has also been shown to inhibit other serine proteases such as tissue plasminogen activator, urokinase, Factor VIIa, and Factor XIa. mybiosource.comcellsciences.com

Trypsin-like Proteases

Trypsin-like proteases are a subgroup of serine proteases that cleave peptide bonds C-terminal to basic amino acid residues, primarily arginine and lysine (B10760008). The activity of these enzymes can be modulated by various inhibitors. For instance, an endopeptidase activity capable of hydrolyzing the substrate Boc-Val-Pro-Arg-MCA, indicative of a trypsin-like protease, was isolated from C3H/10T½ mouse embryo fibroblast cells. pnas.org This intracellular serine protease was shown to be inhibited by several agents, including the Bowman-Birk inhibitor (BBI), chymostatin, and L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK). pnas.org

In a different context, a study on the mechanisms of camptothecin-induced apoptosis in a human hepatocellular carcinoma cell line (Hep 3B) revealed an increase in trypsin-like protease activity, which was detected by the cleavage of Boc-Val-Leu-Lys-chloromethylaminocoumarin. nih.gov This activity was inhibited by tosyl-lysyl chloromethyl ketone (TLCK), which in turn reduced the extent of apoptosis, suggesting a role for this protease activity in the cell death process. nih.gov TLCK is a known irreversible inhibitor of trypsin and many trypsin-like serine proteases, acting by alkylating a histidine residue in the active site. sigmaaldrich.com

Cysteine Protease Inhibition

Caspases (e.g., Boc-Asp-(OBzl)-CMK, Ac-YVAD-CMK, Ac-DEVD-CMK)

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis. Their activity can be specifically modulated by peptide-based inhibitors containing a chloromethylketone (CMK) reactive group.

Boc-Asp-(OBzl)-CMK (t-butoxycarbonyl-L-aspartic acid benzyl (B1604629) ester-chloromethylketone) is recognized as an inhibitor of caspase-1 (also known as Interleukin-1 Converting Enzyme, ICE). medchemexpress.commedchemexpress.comnih.gov It has been demonstrated to prevent cell death in CHP100 neuroblastoma cells and to block the release of IL-1β induced by the HIV-1 viral coat protein. medchemexpress.comnih.gov Studies have shown that Boc-Asp-CMK can induce cell death in human leukemia cells at micromolar concentrations, with lower concentrations leading to apoptotic hallmarks and higher concentrations resulting in necrotic-like cell death. nih.gov This toxicity is thought to be associated with the chloromethylketone group, as an analog with a fluoromethylketone (FMK) group was found to be significantly less toxic. nih.gov

Ac-YVAD-CMK (acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a selective and irreversible inhibitor of caspase-1. invivogen.commedchemexpress.comcaymanchem.comtargetmol.com Its design is based on the caspase-1 target sequence in pro-IL-1β. invivogen.com This inhibitor effectively suppresses the expression and secretion of the pro-inflammatory cytokines IL-1β and IL-18. invivogen.commedchemexpress.comtargetmol.com Ac-YVAD-CMK has been shown to block inflammasome activation and exhibits anti-inflammatory and anti-pyroptotic effects. invivogen.commedchemexpress.com

Ac-DEVD-CMK (acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a cell-permeable and irreversible inhibitor primarily targeting caspase-3. stemcell.comcaymanchem.commedchemexpress.combiomol.com It also demonstrates inhibitory activity against other caspases, including caspase-6, -7, -8, and -10. stemcell.comcaymanchem.combiomol.com This inhibitor is widely used in experimental settings to investigate the role of caspase-3-dependent apoptosis. caymanchem.commedchemexpress.com

| Inhibitor | Primary Target(s) | Key Research Findings |

| Boc-Asp-(OBzl)-CMK | Caspase-1 (ICE) | Prevents IL-1β release and cell death in neuroblastoma cells. medchemexpress.comnih.gov Can induce cell death in leukemia cells. nih.gov |

| Ac-YVAD-CMK | Caspase-1 | Selective and irreversible inhibitor. invivogen.comcaymanchem.comtargetmol.com Suppresses IL-1β and IL-18 expression. medchemexpress.com Blocks inflammasome activation. invivogen.com |

| Ac-DEVD-CMK | Caspase-3, -6, -7, -8, -10 | Irreversible and cell-permeable. stemcell.comcaymanchem.com Commonly used to study caspase-3-dependent apoptosis. caymanchem.commedchemexpress.combiomol.com |

Cathepsins (e.g., Cathepsin B, X, L, C)

Cathepsins are a group of proteases, primarily lysosomal cysteine proteases, involved in various physiological processes.

Cathepsin B can be inhibited by various peptidyl inhibitors. The caspase inhibitor Boc-d-CMK has been found to be a potent inhibitor of cathepsin B. nih.gov The cell-permeable cathepsin B inhibitor CA-074Me has been shown to protect macrophages from cell death induced by anthrax lethal toxin. nih.gov While some studies have explored the inhibition of cathepsin B by peptidyl diazomethyl ketones like Z-Leu-Val-Gly-CHN2, detailed mechanistic data for this compound specifically are less prominent. bibliotekanauki.pl

Cathepsin X , also known as cathepsin Z, has been implicated in neurodegenerative processes like Parkinson's disease. frontiersin.org Studies have shown an upregulation of cathepsin X expression and activity in animal models of Parkinson's, suggesting it could be a pathogenic factor. frontiersin.org The propeptide of cathepsin X is the shortest among cysteine cathepsins, containing only 38 amino acid residues. mdpi.com While broad-spectrum cysteine protease probes can label cathepsin X, specific inhibition data with this compound is not extensively detailed in the provided context. acs.orgresearchgate.net

Cathepsin L is another cysteine protease that can be targeted by inhibitors. For instance, Calpain inhibitor XII and CatL inhibitor IV have demonstrated antiviral activity by inhibiting Cathepsin L in the low nanomolar and picomolar ranges, respectively. researchgate.net While Cbz-Val-Phe-H is a known potent inhibitor of calpain I, it also shows some selectivity over cathepsin L. portico.org

Cathepsin C has the longest propeptide among the cathepsins mentioned, with 206 amino acid residues. mdpi.com

| Cathepsin | Key Research Findings Related to Inhibition |

| Cathepsin B | Inhibited by the caspase inhibitor Boc-d-CMK. nih.gov CA-074Me protects against certain toxin-induced cell death. nih.gov |

| Cathepsin X | Upregulated in models of Parkinson's disease. frontiersin.org Has the shortest propeptide among these cathepsins. mdpi.com |

| Cathepsin L | Inhibited by compounds like Calpain inhibitor XII and CatL inhibitor IV with high potency. researchgate.net |

| Cathepsin C | Possesses a long propeptide of 206 amino acids. mdpi.com |

Kexin (Kex2)

Kexin (Kex2) is a calcium-dependent serine protease found in yeast, belonging to the subtilisin family of proteases. medchemexpress.com It is targeted by peptide-based chloromethylketone (CMK) inhibitors. One such inhibitor is Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (DEC-RVRK-CMK) , which has been shown to inactivate the secreted soluble form of Kex2 with a reported inhibition constant (Ki) of 8.45 μM. medchemexpress.commedchemexpress.comchemscene.com The inhibitory mechanism is dependent on the substrate selectivity of Kex2, particularly the preference for lysine or arginine at the P1 position of the inhibitor. medchemexpress.com The stoichiometric inhibition of such proprotein convertases by inhibitors like dec-Arg-Val-Lys-Arg-chloromethyl ketone is typically achieved under acidic conditions (pH 5.5). nih.gov

Other Thiol Proteases (e.g., from Paragonimus westermani)

The larval stage of the trematode parasite Paragonimus westermani secretes a neutral thiol (cysteine) protease. nih.govjsparasitol.org This protease is capable of hydrolyzing various substrates, including Boc-Val-Leu-Lys-MCA and Z-Phe-Arg-MCA. nih.gov Its activity is suppressed by known cysteine protease inhibitors such as E-64, leupeptin, and chymostatin. nih.gov The secreted cysteine proteases from P. westermani are believed to play a role in immune evasion by degrading host immunoglobulins and can attenuate the effector functions of human eosinophils. ewha.ac.kr At least five different cysteine proteases have been identified from various life stages of this parasite. ewha.ac.krresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Inhibitor Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in optimizing the potency and selectivity of enzyme inhibitors. For peptidyl chloromethyl ketones, these studies systematically modify the inhibitor's structure to understand how changes in the peptide sequence and protecting groups affect its interaction with the target protease. The goal is to design molecules with enhanced efficacy for a specific enzyme while minimizing off-target effects.

Research into a range of peptide chloromethyl ketones has revealed several key structural features that govern their inhibitory activity. nih.gov The length of the peptide chain is a critical determinant of potency. Tripeptide and tetrapeptide chloromethyl ketone inhibitors generally exhibit significantly higher inactivation rates—often over 100-fold greater—compared to most dipeptide and single amino acid chloromethyl ketones. nih.gov This increased reactivity is attributed to the ability of longer peptides to form more extensive interactions with the enzyme's active site. Specifically, tri- and tetrapeptide inhibitors can form a stable beta-sheet structure with the enzyme, involving three or four hydrogen bonds, whereas smaller inhibitors form fewer such bonds. nih.gov

The nature of the amino acid residues at positions P1, P2, P3, and P4 (following the Schechter and Berger nomenclature) profoundly influences both potency and selectivity. The P1 residue is crucial for recognition by the primary specificity pocket (S1) of the protease. For instance, in the inhibition of subtilisin BPN', inhibitors with a P1 leucine (B10760876) or phenylalanine residue are similarly effective. nih.gov The P2 residue interacts with the S2 subsite, and its composition can significantly enhance reactivity. An alanine (B10760859) at the P2 position leads to increased reactivity with subtilisin due to a favorable contact between its methyl side chain and the enzyme's S2 subsite, a finding that aligns with the known "secondary specificity" of subtilisin for substrates with P2 alanine. nih.gov

Furthermore, the S4 subsite of subtilisin shows a distinct preference for aromatic or large hydrophobic groups at the P4 position. nih.gov Consequently, some of the most reactive inhibitors for this enzyme, such as Ac-Phe-Gly-Ala-LeuCH2Cl and Z-Gly-Gly-LeuCH2Cl, feature an aromatic or a large hydrophobic residue as the P4 group. nih.gov Similarly, SAR studies on inhibitors for human chymase, a serine protease, have led to the development of potent and selective compounds. nih.gov By modifying a classic chloromethyl ketone derivative, Z-PheCH2Cl, researchers synthesized a series of analogs, identifying a compound that potently inhibited human chymase without affecting human leukocyte cathepsin G. nih.gov These findings underscore the principle that substrate hydrolysis rates can be effectively used to design potent and specific chloromethyl ketone inhibitors for various serine proteases. nih.gov

Table 1: Influence of Peptide Structure on the Inactivation of Subtilisin BPN' This table illustrates the structure-activity relationship by comparing the second-order rate constants of various peptidyl chloromethyl ketone inhibitors against the serine protease subtilisin BPN'. The data show how changes in peptide length and residue composition at P1, P2, and P4 positions affect inhibitory potency.

| Inhibitor | P4 Residue | P3 Residue | P2 Residue | P1 Residue | Second-Order Rate Constant (k_obs/[I]) (M⁻¹s⁻¹) |

| Ac-Phe-Gly-Ala-Leu-CH₂Cl | Ac-Phe | Gly | Ala | Leu | 11800 |

| Z-Ala-Gly-Phe-CH₂Cl | Z-Ala | Gly | - | Phe | 5100 |

| Z-Gly-Gly-Leu-CH₂Cl | Z-Gly | Gly | - | Leu | 3100 |

| Boc-Ala-Gly-Phe-CH₂Cl | Boc-Ala | Gly | - | Phe | 2100 |

| Ac-Ala-Ala-Ala-CH₂Cl | - | Ac-Ala | Ala | Ala | 160 |

| Z-Gly-Leu-CH₂Cl | - | Z-Gly | - | Leu | 45 |

| Z-Phe-CH₂Cl | - | - | - | Phe | 8.3 |

| Z-Trp-CH₂Cl | - | - | - | Trp | 2.0 |

| Data sourced from a study on the inhibition of subtilisin BPN' with peptide chloromethyl ketones, measured at pH 7.0 and 30°C. nih.gov The table is for illustrative purposes and based on reported findings. |

Kinetic Characterization of Protease Inactivation by this compound Derivatives

The kinetic characterization of protease inactivation by peptidyl chloromethyl ketones, such as this compound derivatives, reveals a mechanism typical of affinity labels or active-site-directed irreversible inhibitors. The process is not a simple one-step inhibition but follows a two-step kinetic model. nih.gov

First, the inhibitor (I) binds reversibly to the enzyme's active site (E) to form a non-covalent Michaelis-Menten complex (EI). This initial binding step is rapid and is governed by an inhibition constant, Ki, which reflects the affinity of the inhibitor for the enzyme. nih.govacs.org In the second step, the bound inhibitor undergoes a slower, first-order chemical reaction that results in the formation of a stable, covalent bond with a crucial residue in the enzyme's active site, leading to an inactivated enzyme complex (E-I). nih.gov For serine proteases, the chloromethyl ketone moiety typically alkylates a key histidine residue (e.g., His-57 in chymotrypsin) within the catalytic triad. acs.orglibretexts.org

E + I ⇌ [EI] → E-I (k₁/k₋₁) (k_inact)

Here, the formation of the reversible EI complex is characterized by the inhibition constant Ki (where Ki = k₋₁/k₁), and the subsequent irreversible covalent modification is characterized by a first-order rate constant, kinact (also denoted as k₃). nih.govacs.org

| Target Enzyme | Inhibitor | Type of Inhibition | Second-Order Rate Constant (k_inact/K_i or k_obs/[I]) |

| Subtilisin BPN' | Ac-Phe-Gly-Ala-Leu-CH₂Cl | Irreversible | 11800 M⁻¹s⁻¹ |

| Subtilisin BPN' | Z-Ala-Gly-Phe-CH₂Cl | Irreversible | 5100 M⁻¹s⁻¹ |

| Subtilisin BPN' | Z-Gly-Gly-Leu-CH₂Cl | Irreversible | 3100 M⁻¹s⁻¹ |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-CH₂Cl | Irreversible | 9100 M⁻¹s⁻¹ |

| Chymotrypsin | N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Irreversible | - (Follows saturation kinetics) |

| Kinetic data are compiled from multiple sources for illustrative purposes. nih.govacs.org Specific values can vary based on experimental conditions such as pH, temperature, and buffer composition. |

Biological and Pharmacological Research Applications of Boc Val Chloromethylketone Derivatives

Role in Drug Discovery and Development Programs

The unique chemical properties of Boc-Val-chloromethylketone derivatives have positioned them as key candidates in the development of new therapeutic agents. Their applications span across antiviral, anti-inflammatory, and anticancer research.

Antiviral Therapeutics, including HIV Protease and Coronavirus 3CL Protease Inhibitors

The fight against viral diseases has significantly benefited from the development of protease inhibitors, with this compound derivatives playing a notable role.

HIV Protease Inhibition: The human immunodeficiency virus (HIV) relies on a protease enzyme to cleave large viral polyproteins into functional smaller proteins, a crucial step for viral maturation and replication. nih.govwikipedia.org this compound and its analogs have been investigated as inhibitors of this critical enzyme. researchgate.net For instance, research has shown that N-Boc substituted compounds can exhibit moderate activity in inhibiting HIV-1 protease in vitro. researchgate.net The design of these inhibitors often involves creating peptide-like structures that mimic the natural substrates of the HIV protease, thereby competitively blocking its active site. wikipedia.org

Coronavirus 3CL Protease Inhibition: The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and later SARS-CoV-2 highlighted the need for effective antiviral agents. researchgate.net A key enzyme in the life cycle of these coronaviruses is the 3C-like protease (3CLpro), which is essential for processing viral polyproteins. researchgate.netacs.org The structural and functional similarities between different coronavirus 3CL proteases have made it an attractive target for broad-spectrum antiviral drugs. nih.gov

Research has explored various derivatives to enhance inhibitory potency. For example, replacing the tert-butyloxycarbonyl (Boc) group at the P4 position with a carboxybenzyl (Cbz) group resulted in a tenfold increase in potency against SARS-CoV 3CLpro. nih.govmdpi.com This is attributed to favorable hydrophobic interactions between the aromatic ring of the Cbz group and the protease's S4 subsite. nih.gov Further modifications, such as incorporating a (S)-γ-lactam ring at the P1 position, have also shown to improve inhibitory activity. nih.gov

The development of both irreversible and reversible ketone-based inhibitors has been a focus of research. acs.org Chloromethylketones, for instance, act as potent irreversible inhibitors of SARS-CoV-1 3CLpro. acs.org The knowledge gained from SARS-CoV-1 has been instrumental in the rapid development of inhibitors for SARS-CoV-2 3CLpro, with some candidates showing potent inhibition and suitable pharmaceutical properties for further development. acs.org

| Virus | Target Protease | Inhibitor Type | Key Findings |

| HIV | HIV Protease | N-Boc substituted compounds | Moderate in vitro inhibition of HIV-1 protease. researchgate.net |

| SARS-CoV | 3CL Protease | Cbz-Val-chloromethylketone derivatives | Cbz group at P4 position showed tenfold higher potency than Boc group. nih.govmdpi.com |

| SARS-CoV-2 | 3CL Protease | Ketone-based covalent inhibitors | Potent inhibition of 3CLpro, with some candidates advancing to further development. acs.org |

Anti-inflammatory and Immunomodulatory Agents

This compound derivatives have shown potential in modulating inflammatory and immune responses. Inflammation is a complex biological process, and dysregulation can lead to various chronic diseases. uniroma1.it Research has explored the use of these compounds to target enzymes involved in inflammatory pathways.

Some studies have investigated the anti-inflammatory and immunomodulatory properties of related compounds, suggesting a potential for this class of molecules in treating inflammatory conditions. uniroma1.itresearchgate.net For instance, certain protease inhibitors have been shown to possess anti-inflammatory effects in various models. researchgate.net The mechanism often involves the inhibition of proteases that play a role in the activation of inflammatory mediators.

Cancer Research and Anti-tumorigenic Investigations, including Suppression of Transformation

The role of proteases in cancer progression has led to the investigation of their inhibitors as potential anti-cancer agents. plos.org Furin, a proprotein convertase, is implicated in the activation of various proteins involved in tumorigenesis, including growth factors and their receptors. plos.orgnih.gov Upregulation of furin has been observed in many tumors and can correlate with enhanced malignancy and invasiveness. nih.gov

Derivatives of peptidyl chloromethylketones have been developed as furin inhibitors. For example, Decanoyl-Arg-Val-Lys-Arg-CMK is an irreversible inhibitor that has been widely used in research to study the effects of furin. nih.gov The development of potent and selective furin inhibitors is an active area of research, with the goal of creating therapeutic agents that can block the progression of cancer. plos.org Studies have shown that inhibiting furin can block the processing of growth factors like proPDGF-A, B, and proVEGF-C, which are linked to tumor growth. plos.org Furthermore, some protease inhibitors have demonstrated the ability to suppress malignant transformation in vitro. researchgate.net

Investigations in Cellular Physiology and Pathophysiology

Beyond direct therapeutic applications, this compound derivatives are invaluable tools for dissecting fundamental cellular processes and understanding the mechanisms of various diseases.

Apoptosis Modulation and Dissection of Cell Death Pathways

Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal development and tissue homeostasis. aai.orgnih.gov Caspases, a family of cysteine proteases, are central executioners of apoptosis. nih.govresearchgate.net

Peptidyl chloromethylketones have been instrumental in elucidating the roles of specific caspases in apoptotic pathways. nih.gov For example, Tyr-Val-Ala-Asp-chloromethylketone (YVAD-cmk), a caspase-1 inhibitor, has been used to demonstrate the critical role of this class of enzymes in apoptosis. nih.gov

Broad-spectrum caspase inhibitors, such as Boc-Asp(OMe)-CMK, have also been widely used in research. aai.orgresearchgate.net However, studies have shown that the effects of these inhibitors can be complex. While they can prevent or slow down cell death, some, like Boc-Asp-CMK, can also induce cell death, particularly in leukemia cells, through mechanisms that may involve interference with mitochondrial metabolism. researchgate.net The chloromethylketone group itself has been suggested to contribute to this toxicity. researchgate.net

Neuroprotection and Application in Neurological Disorder Models

Neurodegenerative diseases are often characterized by neuronal cell death. jneurosci.org Consequently, inhibitors of apoptotic pathways have been investigated for their potential neuroprotective effects.

In models of Parkinson's disease, the neurotoxin MPP+ induces dopaminergic neuron death that involves the activation of caspases. jneurosci.org Studies have shown that broad-spectrum caspase inhibitors can protect these neurons from MPP+-induced toxicity. jneurosci.org Similarly, in models of HIV-related neurotoxicity, antagonists of caspase-1 activity have been shown to attenuate apoptosis. semanticscholar.org

Cardiovascular Research, specifically Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage. researchgate.netesmed.org This injury involves a cascade of detrimental events, including inflammation, oxidative stress, and programmed cell death (apoptosis). researchgate.netnih.gov Key enzymatic players in the apoptotic pathways activated during I/R injury are caspases, a family of cysteine-aspartic proteases. tesisenred.net

The role of proteases in I/R injury has made them a target for investigation. While specific studies focusing directly on this compound in myocardial I/R injury are not widely documented in the reviewed literature, the broader class of peptide chloromethylketones is highly relevant in this field of research. These compounds act as irreversible inhibitors of certain proteases, including caspases, making them valuable tools for studying the molecular mechanisms of I/R injury.

Studies on Tissue Remodeling and Extracellular Matrix Degradation

Tissue remodeling is a dynamic process involving the synthesis, deposition, and degradation of the extracellular matrix (ECM), a complex network of proteins and other macromolecules that provides structural and biochemical support to cells. mdpi.com This process is fundamental in both normal physiological functions and pathological conditions. The degradation and remodeling of the ECM are primarily carried out by various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases. mdpi.comnih.gov

Peptide chloromethylketones are instrumental in studying these processes due to their ability to irreversibly inhibit specific proteases. The peptide moiety directs the inhibitor to a target enzyme, and the chloromethylketone "warhead" forms a covalent bond with a key active site residue, effectively neutralizing the enzyme. Research has shown that inhibiting proteases can modulate ECM remodeling. nih.gov

A significant application of chloromethylketone inhibitors is seen in the study of the activation cascade of MMPs, which are crucial for ECM breakdown. nih.gov For example, the activation of pro-MMP-2 is dependent on membrane-type 1 MMP (MT1-MMP). The activation of MT1-MMP itself requires cleavage by furin-like proprotein convertases (PCs), a family of serine proteases. nih.gov In a study investigating this pathway in atherosclerosis, a condition involving extensive tissue remodeling, a specific chloromethylketone inhibitor was used to elucidate the role of these enzymes. nih.gov

| Enzyme Cascade | Inhibitor Used | Key Finding | Reference |

|---|---|---|---|

| Furin-like Proprotein Convertases (PCs) → MT1-MMP → Pro-MMP-2 | Decanoyl-RVKR-chloromethylketone (dec-CMK) | Inhibition of furin-like PCs with dec-CMK blocked the activation of MT1-MMP in macrophages. This, in turn, significantly inhibited the MT1-MMP-dependent activation of pro-MMP-2. | nih.gov |

This research demonstrates how a peptide chloromethylketone, by targeting a specific protease family (furin-like PCs), can disrupt a downstream cascade essential for ECM degradation. nih.gov The specificity is conferred by the peptide sequence Arg-Val-Lys-Arg (RVKR). This highlights the principle that a compound like this compound would be designed to target a serine or cysteine protease that recognizes a valine residue at its cleavage site, thereby allowing researchers to probe the function of that specific enzyme in tissue remodeling. Other proteases involved in ECM dynamics, such as elastase, can also be targeted by peptide chloromethylketones like N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone.

Application as Biochemical Probes in Proteomics and Enzymology (Activity-Based Probes)

In the fields of proteomics and enzymology, understanding enzyme function within a complex biological system is a major goal. Activity-based protein profiling (ABPP) has emerged as a powerful strategy for this purpose. nih.gov ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently bind to the active site of specific enzymes. nih.govrsc.org This allows for the detection, identification, and quantification of catalytically active enzymes, rather than just their protein abundance levels. nih.gov

This compound represents the core structure of such a probe. Activity-based probes are typically composed of three key elements: a reactive group (or "warhead"), a specificity element (or linker), and a reporter tag. rsc.org

Reactive Group (Warhead): This is an electrophilic moiety that forms an irreversible covalent bond with a nucleophilic residue in the enzyme's active site. The chloromethylketone (CMK) functions as a classic warhead, particularly for serine and cysteine proteases. rsc.org It is highly reactive, enabling it to effectively "trap" the target enzyme. biorxiv.orgacs.org

Specificity Element: This component, typically a peptide sequence, guides the probe to a specific class of enzymes. The enzyme's substrate-binding pockets recognize this sequence, leading to selective binding. In this compound, the valine residue serves this purpose, directing the probe towards proteases that preferentially cleave after a valine residue. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis.

Reporter Tag: This is a chemical handle used for detection and/or purification of the probe-enzyme complex. Common tags include fluorophores (like rhodamine or BODIPY) for imaging, or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry. nih.gov A probe based on this compound would have a reporter tag appended to it, often via a linker attached to the N-terminus.

| Component | Example Moiety | Function | Reference |

|---|---|---|---|

| Specificity Element | Boc-Val- | Recognized by the substrate-binding pocket of the target protease, conferring selectivity. | rsc.org |

| Reactive Group ("Warhead") | -chloromethylketone (-CMK) | Forms an irreversible covalent bond with a nucleophilic residue (e.g., serine, cysteine) in the enzyme's active site. | rsc.org |

| Reporter Tag | Biotin, Fluorophore (e.g., Rhodamine), Alkyne | Enables detection (fluorescence) or purification (affinity chromatography) of the labeled enzyme. An alkyne allows for "click chemistry" attachment of a tag. | nih.govrsc.org |

The combination of these elements creates a powerful tool. For example, acyloxymethyl ketone and chloromethyl ketone-based probes have been used to study the role of proteases like separase in cell division and to identify novel drug targets. nih.govacs.org The high reactivity and targeting ability of CMK-based probes make them indispensable for functional proteomics, allowing for the profiling of enzyme activities in complex samples like cell lysates and even in whole organisms. nih.gov

Advanced Research Methodologies and Analytical Approaches in Boc Val Chloromethylketone Studies

Enzyme Activity Assays for Inhibitor Potency Determination

Enzyme activity assays are fundamental in quantifying the inhibitory potential of compounds like Boc-Val-chloromethylketone. assaygenie.com These assays measure the rate of an enzymatic reaction, which can be monitored through various detection methods.

Fluorometric and Spectrophotometric Methods Utilizing Specific Substrates

Fluorometric and spectrophotometric assays are widely used due to their sensitivity and adaptability. numberanalytics.comcreative-enzymes.com These methods involve substrates that, when acted upon by an enzyme, produce a fluorescent or colored product, allowing for the real-time monitoring of enzyme activity. numberanalytics.comcreative-enzymes.com The presence of an inhibitor like this compound will decrease the rate of product formation, which can be precisely quantified.

Specific fluorogenic substrates are crucial for assessing the inhibition of particular proteases. For instance, Boc-Val-Pro-Arg-MCA is a well-established fluorogenic substrate used to measure the activity of trypsin-like serine proteases, such as thrombin. medchemexpress.compeptide.co.jpadipogen.com The cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by the enzyme releases the highly fluorescent AMC molecule. medchemexpress.com The rate of this fluorescence increase is directly proportional to the enzyme's activity. medchemexpress.comadipogen.com

Similarly, Boc-RVRR-AMC (Boc-Arg-Val-Arg-Arg-AMC) serves as a fluorogenic substrate for furin and other proprotein convertases. aai.orgnih.govpeptanova.de The cleavage of this substrate releases AMC, providing a measurable signal of enzyme activity. aai.orgnih.gov Studies have utilized Boc-RVRR-AMC to characterize the inhibitory profile of various compounds, including peptidyl chloromethylketones, against furin-like proteases. nih.govmicrobialcell.com For example, the inhibition of furin-like activity in cell lysates has been demonstrated by a decrease in the cleavage of Boc-RVRR-AMC. nih.gov

The general principle of these assays involves incubating the target enzyme with the inhibitor (this compound) for a specific period before adding the fluorogenic substrate. The reaction progress is then monitored using a spectrofluorometer, and the inhibitory potency (e.g., IC₅₀ value) is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

High-Throughput Screening Platforms for Inhibitor Discovery

High-throughput screening (HTS) platforms are instrumental in the discovery of new enzyme inhibitors from large compound libraries. diva-portal.org These automated systems allow for the rapid testing of thousands to millions of compounds for their ability to modulate the activity of a target enzyme. diva-portal.orgmdpi.com Fluorometric and spectrophotometric assays are particularly well-suited for HTS due to their sensitivity and microplate compatibility. thermofisher.com

In the context of discovering inhibitors like this compound, an HTS campaign would typically involve:

Assay Miniaturization: Adapting the enzyme assay to a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Automated Liquid Handling: Using robotic systems to dispense the enzyme, compound library members, and substrate into the microplates with high precision.

Data Acquisition and Analysis: Employing automated plate readers to measure the signal (fluorescence or absorbance) from each well and specialized software to analyze the large datasets and identify "hits" – compounds that exhibit significant inhibition.

While specific HTS campaigns that led to the discovery of this compound are not detailed in the provided context, the principles of HTS are fundamental to the broader field of protease inhibitor discovery. acs.org For example, HTS has been successfully used to screen focused libraries of cysteine protease inhibitors, leading to the identification of potent compounds. acs.org

Structural Biology Techniques for Enzyme-Inhibitor Complex Characterization

Understanding how an inhibitor binds to its target enzyme at the atomic level is crucial for rational drug design and lead optimization. Structural biology techniques provide this detailed insight.

X-ray Crystallography for Detailed Binding Mode Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-inhibitor complexes. migrationletters.commit.edu The process involves crystallizing the target enzyme in complex with the inhibitor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

Crystallographic studies of enzymes inhibited by chloromethylketones have provided invaluable information on their mechanism of action. nih.gov These studies reveal how the inhibitor forms a covalent bond with a key active site residue, typically a histidine or cysteine, leading to irreversible inhibition. The structure also elucidates the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets (subsites). researchgate.net For instance, the crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK) has been refined to a high resolution, revealing the precise interactions within the active site. researchgate.net This level of detail is critical for designing new inhibitors with improved potency and selectivity. nih.govnih.govplos.org

Cell-Based Assays and In Vitro Models for Assessing Biological Efficacy

While enzyme assays are essential for determining direct inhibitory potency, cell-based assays are crucial for evaluating the biological efficacy of an inhibitor in a more physiologically relevant context. immunologixlabs.com These assays provide information on the compound's ability to penetrate cell membranes, engage its target within the cellular environment, and elicit a desired biological response. usherbrooke.ca

The development of robust cell-based assays is a critical step in drug discovery. mdpi.com For protease inhibitors, these assays can be designed to measure various downstream effects of target inhibition, such as:

Inhibition of viral replication: If the target protease is essential for viral maturation.

Modulation of signaling pathways: If the protease is involved in processing signaling molecules.

Induction of apoptosis (programmed cell death): If the inhibitor targets a protease involved in cell survival pathways.

Reduction of cellular damage: In models of diseases where excessive protease activity contributes to pathology.

For example, cell-based assays have been used to assess the antiviral activity of protease inhibitors by measuring the reduction in viral load in infected cell cultures. acs.org The potency in these assays is often reported as an EC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximum biological effect. The development of these assays requires careful optimization of cell lines, assay conditions, and readout methods to ensure they are robust and reproducible. researchgate.net

In Vivo Preclinical Models for Pharmacological Evaluation and Efficacy Assessment

Before a potential therapeutic agent can be tested in humans, its pharmacological properties and efficacy must be evaluated in animal models of disease. These in vivo preclinical studies are essential for understanding how the compound behaves in a whole organism.

Key aspects evaluated in preclinical models include:

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the compound. This determines the drug's bioavailability and how long it remains at effective concentrations in the body.

Pharmacodynamics (PD): The relationship between the drug concentration and its biological effect at the site of action. This can involve measuring the inhibition of the target enzyme in tissues.

Efficacy: The ability of the compound to produce the desired therapeutic effect in an animal model of a specific disease. For example, an inhibitor of a protease involved in lung inflammation might be tested in an animal model of HLE-induced lung injury. acs.org

Toxicity: Assessing any potential adverse effects of the compound at therapeutic and higher doses.

For instance, studies on peptidyl trifluoromethyl ketone inhibitors of human leukocyte elastase (HLE) have used animal models of HLE-induced lung hemorrhage to evaluate their in vivo efficacy. acs.org The results from these preclinical models are critical for making decisions about whether to advance a compound into clinical trials.

Advanced Spectroscopic and Chromatographic Methods for Characterization of Derivatives

The characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and chromatographic techniques. These methods provide detailed information on the molecular structure, purity, and properties of these compounds, which is crucial for understanding their biological activity and for the development of new bioactive molecules. unifi.itnih.gov

Spectroscopic methods are fundamental to elucidating the chemical structure of this compound derivatives. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR (2D NMR), is a powerful tool for determining the connectivity of atoms within a molecule. numberanalytics.com Techniques like 1H NMR and 13C NMR provide data on the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For instance, in the characterization of trifluoromethyl ketone derivatives, which are analogs of chloromethyl ketones, 1H NMR and 13C NMR are used to confirm the structure of synthesized compounds. nih.gov

Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and elemental composition of these derivatives. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. nih.gov

X-ray crystallography offers the definitive three-dimensional structure of a molecule in its crystalline state. researchgate.net For example, the crystal structure of human α-thrombin in complex with the related inhibitor D-Phe-Pro-Arg chloromethylketone (PPACK) was determined to a high resolution, revealing detailed interactions within the enzyme's active site. researchgate.net This level of structural detail is invaluable for understanding how these inhibitors bind to their target enzymes. researchgate.net

Chromatographic methods are essential for the purification and analysis of this compound derivatives. unifi.it High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is widely used to purify crude peptide and small molecule conjugates. unifi.it The purity of the final compounds is often assessed using analytical HPLC.

The following table summarizes key analytical techniques used in the characterization of this compound and its derivatives:

| Analytical Technique | Information Provided | Example Application |

| 1H and 13C NMR | Provides detailed information about the chemical structure and connectivity of atoms. nih.gov | Characterization of synthetic trifluoromethyl ketone inhibitors. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition. nih.gov | Confirmation of the molecular formula of newly synthesized compounds. nih.gov |

| X-ray Crystallography | Reveals the three-dimensional atomic structure of a molecule in a crystal. researchgate.net | Determining the binding mode of chloromethylketone inhibitors to thrombin. researchgate.net |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purifies and separates compounds based on hydrophobicity. unifi.it | Purification of crude synthetic peptides and their conjugates. unifi.it |

These advanced analytical methods provide a comprehensive toolkit for researchers to synthesize, purify, and structurally characterize derivatives of this compound, paving the way for further investigation into their biological functions.

Microfluidic Assays for Studying Enzyme Activity in Complex Biological Systems

Microfluidic assays have emerged as a powerful technology for studying enzyme activity and inhibition in complex biological systems, offering several advantages over traditional bulk assays. nih.govnih.gov These systems allow for the precise manipulation of fluids in micro-scale channels, enabling researchers to mimic physiological conditions more closely and to work with small sample volumes. nih.gov

In the context of protease research, microfluidic devices can be used to investigate the effects of inhibitors like this compound on enzyme activity within environments that simulate biological complexity, such as whole blood or plasma. nih.gov For example, microfluidic assays have been employed to study the activity of thrombin within fibrin (B1330869) clots formed from whole blood. nih.gov In such a system, a fluorogenic substrate for the enzyme can be flowed through the microchannels, and the resulting fluorescence provides a real-time measure of enzyme activity. nih.gov

The use of specific inhibitors in these assays helps to confirm the identity of the active enzyme. For instance, the inhibition of thrombin activity by Phe-Pro-Arg-chloromethylketone (PPACK), a potent thrombin inhibitor, can be observed directly in a microfluidic setup. nih.gov This approach allows for the study of enzyme kinetics and inhibition under flow conditions, which are more representative of the physiological environment than static bulk-phase experiments. solubilityofthings.com

Microfluidic platforms are particularly well-suited for activity-based protein profiling (ABPP), a chemical proteomic strategy that uses active site-directed probes to monitor the functional state of enzymes in complex proteomes. nih.gov While not directly detailing the use of this compound, the principles of ABPP are highly relevant. An activity-based probe, which could be a derivative of this compound, would be introduced into the microfluidic system to label active enzymes within a biological sample. Subsequent analysis, often by mass spectrometry, can then identify the targeted enzymes.

The key advantages of using microfluidic assays in this context include:

Reduced Sample Consumption: The small scale of microfluidic devices minimizes the need for precious reagents and biological samples.

Physiologically Relevant Conditions: The ability to incorporate flow and create complex microenvironments allows for experiments that better mimic in vivo conditions. nih.gov

High-Throughput Potential: Microfluidic systems can be designed for parallel processing, enabling the rapid screening of multiple inhibitors or conditions.

Real-Time Monitoring: Continuous monitoring of enzyme activity provides detailed kinetic information. nih.gov

The data below illustrates the type of findings that can be generated from microfluidic experiments studying enzyme inhibition.

| Experimental Setup | Observation | Implication |

| Microfluidic whole blood clotting assay with a fluorogenic thrombin substrate. nih.gov | Thrombin activity is detected within the fibrin clot. nih.gov | Demonstrates the presence of active enzyme within a complex biological matrix. nih.gov |

| Addition of a specific inhibitor (e.g., PPACK) to the assay. nih.gov | Ablation of the fluorescent signal, indicating inhibition of thrombin activity. nih.gov | Confirms the target of the inhibitor and allows for the study of its efficacy in a complex system. nih.gov |

Future Perspectives and Translational Research for Boc Val Chloromethylketone Chemistry

Development of Highly Selective and Bioavailable Chloromethylketone Inhibitors

A primary challenge in the therapeutic application of peptidyl chloromethylketones is achieving high selectivity for the target enzyme to minimize off-target effects. The inherent reactivity of the chloromethylketone (CMK) group necessitates precise molecular design to direct its inhibitory action. pnas.org Research has demonstrated that modifying the peptidyl fragment of the molecule is a crucial strategy for conferring specificity. mdpi.com For instance, altering the peptide sequence can significantly change the inhibitor's affinity for different but related proteases. Ala-Phe-Arg-CMK and Pro-Phe-Arg-CMK have been identified as highly potent and selective inhibitors of human plasma kallikrein, with significantly lower sensitivity towards other trypsin-like proteases such as plasmin, factor Xa, and thrombin. mdpi.com Similarly, DNS-Glu-Gly-Arg-CMK has shown high selectivity for factor Xa. mdpi.com This principle of modifying the peptide backbone to increase target selectivity is a cornerstone of modern inhibitor design. mdpi.com

Another significant hurdle is the limited bioavailability of peptide-based compounds, which can be susceptible to proteolytic degradation and exhibit poor cell membrane permeability. mdpi.comresearchgate.net Strategies to overcome this include the development of prodrugs and derivatives designed to enhance solubility and stability. chemimpex.com For example, tetrapeptidyl fluoromethyl ketones, which are analogous to CMKs, have been developed as methyl ester derivatives to improve their cell permeability. mdpi.com The incorporation of non-natural amino acids or conformational constraints into the peptide structure are other advanced approaches to increase metabolic stability. mdpi.com Furthermore, PEGylation has been employed to extend the plasma half-life of peptide-based inhibitors, a modification that, while sometimes slightly reducing potency, substantially improves stability and duration of action in vivo. epfl.ch

Table 1: Examples of Peptidyl Chloromethylketone Inhibitors and Their Selectivity

| Inhibitor | Primary Target | Notes on Selectivity |

|---|---|---|

| Pro-Phe-Arg-CMK | Human Plasma Kallikrein | Highly potent and selective; plasmin was 48 times less sensitive, and factor Xa, thrombin, and urokinase were 102 to 105 times less sensitive. mdpi.com |

| Ala-Phe-Arg-CMK | Human Plasma Kallikrein | Affinity is approximately 60 times higher than for Ala-Phe-Lys-CMK. mdpi.com |

| DNS-Glu-Gly-Arg-CMK | Factor Xa | 16–22 times more effective against Factor Xa than human plasma kallikrein and at least 50 times more effective than thrombin and plasmin. mdpi.com |

| Dec-RVKR-CMK | Furin | Potent furin inhibitor (IC₅₀ = 1.3 nM) that also prevents cleavage of the SARS-CoV-2 spike protein. mdpi.com |